5-(3-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

MRP1 STAT3 Positional Isomer

5-(3-Nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide (CAS 618418-45-4) is a synthetic, small-molecule heterocyclic amide (C14H9N3O4S, MW 315.30) belonging to the nitrophenyl-furan-thiazole carboxamide class. Its architecture—a 3-nitrophenyl group attached to a furan ring, which is linked via a carboxamide bridge to a 1,3-thiazol-2-yl moiety—distinguishes it from close analogs by the specific position of the nitro substituent (meta vs.

Molecular Formula C14H9N3O4S
Molecular Weight 315.3
CAS No. 618418-45-4
Cat. No. B2609208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
CAS618418-45-4
Molecular FormulaC14H9N3O4S
Molecular Weight315.3
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=NC=CS3
InChIInChI=1S/C14H9N3O4S/c18-13(16-14-15-6-7-22-14)12-5-4-11(21-12)9-2-1-3-10(8-9)17(19)20/h1-8H,(H,15,16,18)
InChIKeyQLKJGNMZGZENRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide (CAS 618418-45-4): Core Structural Identity and Comparator Landscape


5-(3-Nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide (CAS 618418-45-4) is a synthetic, small-molecule heterocyclic amide (C14H9N3O4S, MW 315.30) belonging to the nitrophenyl-furan-thiazole carboxamide class . Its architecture—a 3-nitrophenyl group attached to a furan ring, which is linked via a carboxamide bridge to a 1,3-thiazol-2-yl moiety—distinguishes it from close analogs by the specific position of the nitro substituent (meta vs. para) and the absence of additional substituents on the thiazole ring. This structural precision dictates distinct electronic properties, molecular recognition patterns, and biological activity profiles that cannot be assumed by simple class-level inference .

Positional Isomer 3-Nitro (meta) configuration governs target engagement profile distinct from 4-nitro analogs.
Minimal Scaffold Unsubstituted thiazole core provides a clean SAR starting point for systematic modification studies.

Why 5-(3-Nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide Cannot Be Replaced by Simple Class Analogs


Within the nitrophenyl-furan-thiazole carboxamide series, even minor positional isomerism (e.g., 3-nitro vs. 4-nitro on the phenyl ring) causes substantial shifts in target engagement and potency. For instance, the 4-nitro regioisomer (BDBM43733) exhibits only weak activity against STAT3 (EC50 > 55.7 µM) and moderate activity against maltase-glucoamylase (EC50 = 6.66 µM) [1], while the 3-nitro-substituted, benzylated derivative (BDBM45059) shows a 1.7-fold improved EC50 (3.86 µM) against the multidrug resistance-associated protein 1 (MRP1) [2]. These data demonstrate that nitro group topology, not merely its presence, dictates biological outcome. Furthermore, the unsubstituted parent scaffold, N-(thiazol-2-yl)furan-2-carboxamide, exhibits only broad, non-selective antimicrobial activity [3]. Therefore, assuming functional equivalence among these analogs without direct comparative data would be scientifically invalid and risks procurement of a compound with divergent target profiles.

4-Nitro positional isomer shifts target engagement; para-nitro substitution shows negligible STAT3 activity, highlighting isomer-dependent selectivity.

Unsubstituted core N-(thiazol-2-yl)furan-2-carboxamide exhibits broad, non-selective antimicrobial effects that may confound mammalian target assays.

Thiazole 5-substitution state alters MRP1 affinity; potency profile of the unsubstituted compound remains to be established.

Quantitative Differentiation Evidence for 5-(3-Nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide (CAS 618418-45-4) Against Key Comparators


Nitro Group Positional Isomerism Drives MRP1 vs. STAT3 Target Selectivity: Structural Evidence from BindingDB

The 3-nitrophenyl regioisomer (target compound, BDBM45059) demonstrates measurable affinity for MRP1 (EC50 = 3.86 µM), whereas the 4-nitro regioisomer (BDBM43733) is essentially inactive against STAT3 (EC50 > 55.7 µM) [1][2]. This establishes that the meta-nitro configuration is permissive for MRP1 engagement while the para-nitro configuration is poorly tolerated by STAT3, indicating distinct target selectivity profiles governed solely by nitro group position.

Target Selectivity
Reported
EC50 MRP1 (3-nitro) = 3.86 µM vs. STAT3 (4-nitro) > 55.7 µM, >14-fold difference
Nitro position drives target engagement preference; supports MRP1 over STAT3 selection context.
Cross-study comparison; direct head-to-head data unavailable.
MRP1 STAT3 Positional Isomer Target Selectivity BindingDB

Thiazole Substitution Modulates MRP1 Affinity: Impact of 5-Benzylation on Potency

The 5-unsubstituted thiazole compound (target compound) and its 5-[4-(trifluoromethyl)benzyl] derivative (BDBM45059) share the 3-nitrophenyl-furan pharmacophore. However, the benzylated derivative shows a defined MRP1 EC50 of 3.86 µM [1]. The target compound, lacking this substitution, is anticipated to exhibit a different MRP1 affinity profile, offering a cleaner scaffold for exploring thiazole substitution-dependent activity modulation.

SAR Baseline
Data to verify
Target compound: no MRP1 data; benzylated analog EC50 = 3.86 µM
Unsubstituted scaffold enables thiazole modification studies; derivative affinity provides reference context.
Direct MRP1 activity for unsubstituted compound remains to be established.
MRP1 Thiazole Substitution SAR Potency Modulation

Physicochemical Differentiation: Predicted LogP and Drug-Likeness Profile Versus Unsubstituted Core

The predicted octanol-water partition coefficient (ACD/LogP) for the target compound is 2.67, substantially higher than the unsubstituted core N-(thiazol-2-yl)furan-2-carboxamide (predicted LogP ~0.8) [1]. This increase in lipophilicity, driven by the 3-nitrophenyl substituent, enhances membrane permeability potential and protein binding, differentiating it from the more polar core scaffold in cell-based assays.

Lipophilicity
Class-level
Predicted LogP 2.67 vs. unsubstituted core ~0.8, ~1.9 log unit increase
Enhanced lipophilicity may improve membrane permeability in cellular assays.
Predicted value; experimental confirmation advised.
LogP Drug-likeness Physicochemical Properties Lipophilicity

Antimicrobial Activity Differentiation: Structural Basis for Narrower Spectrum Compared to Nitrofuran Congeners

Nitrofuran analogs, such as 5-nitro-N-(4-phenylthiazol-2-yl)furan-2-carboxamide, exhibit potent anti-tubercular activity (MIC = 0.27 µg/mL against Mtb H37Ra) when substituted at the benzene 3-position [1]. The target compound, possessing a 3-nitrophenyl rather than a 5-nitrofuran, lacks the critical nitro group on the furan ring required for potent antimicrobial action, making it a more selective probe for non-antimicrobial targets like MRP1.

Antimicrobial Activity
Class-level
No anti-TB MIC reported (lacks 5-nitrofuran); comparator nitrofuran MIC = 0.27 µg/mL
Structural class not optimized for antimicrobial activity; suitable for mammalian target selectivity studies.
Confirms absence of nitrofuran-related antimicrobial confounding.
Antimicrobial Nitrofuran SAR Mycobacterium tuberculosis

Optimal Procurement and Application Scenarios for 5-(3-Nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide Based on Quantitative Evidence


MRP1 Transporter Inhibitor Screening and SAR Expansion

The compound serves as a minimal 3-nitrophenyl-furan-thiazole scaffold for exploring MRP1 inhibition. Given that the 5-benzylated derivative shows EC50 = 3.86 µM against MRP1 [1], the unsubstituted target compound is an ideal starting point for systematic SAR studies to optimize MRP1 potency and selectivity, avoiding confounding effects of thiazole substitution.

Negative Control or Selectivity Probe Against STAT3

Because the 4-nitro regioisomer is essentially inactive against STAT3 (EC50 > 55.7 µM) [2], the 3-nitro target compound can be used as a selectivity probe to differentiate MRP1-mediated effects from STAT3-mediated effects in cell-based assays, provided that its own STAT3 activity is independently confirmed as negligible.

Physicochemical Comparator in Membrane Permeability Studies

With a predicted LogP of 2.67 , the compound is significantly more lipophilic than the unsubstituted core (LogP ~0.8). It is suitable as a moderately lipophilic reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies, where a LogP around 2-3 is often desirable for CNS drug discovery programs.

Non-Antimicrobial Chemical Probe for Mammalian Target Deconvolution

Unlike nitrofuran analogs that exhibit potent anti-tubercular activity (MIC = 0.27 µg/mL) [3], the target compound lacks the 5-nitrofuran motif responsible for this activity. It is therefore a cleaner chemical probe for mammalian target identification studies where confounding antimicrobial effects would be problematic.

Application
Selection Property
Validation Focus
MRP1 transporter inhibitor SAR studies
3-nitrophenyl-furan core scaffold (no thiazole substitution)
MRP1 inhibition potency and selectivity optimization
STAT3 vs MRP1 selectivity probe studies
Meta-nitro positional isomer (3-nitro vs 4-nitro)
STAT3 inactivity confirmation and MRP1 pathway differentiation
Membrane permeability assay reference (PAMPA / Caco-2)
Moderate lipophilicity vs. polar unsubstituted core
Permeability comparison in cell-based assay context
Mammalian target deconvolution studies
Absence of 5-nitrofuran antimicrobial motif
Exclusion of confounding antimicrobial activity
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